molecular formula C4H6N4OS B1296347 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine CAS No. 41812-62-8

1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine

Cat. No. B1296347
CAS RN: 41812-62-8
M. Wt: 158.18 g/mol
InChI Key: XHXUEDUFPLPHGS-UHFFFAOYSA-N
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Description

“1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” is a chemical compound. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . Thiazole derivatives have been found to have a wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in the literature. For example, one method involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride . Another method involves reacting thiazole derivatives with thiomalic acid in dioxane using ZnCl2 .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactive positions in the aromatic ring. These reactions can include donor–acceptor, nucleophilic, and oxidation reactions . Specific chemical reactions involving “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” are not provided in the search results.

Scientific Research Applications

Antimicrobial Applications

STK338388 has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to possess antimicrobial properties, and STK338388 could be effective against a range of bacteria and fungi. This application is particularly relevant in the development of new antibiotics and antifungal agents to combat resistant strains .

Anticancer Research

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities. STK338388 may be involved in the synthesis of compounds that target specific cancer cell lines, offering a pathway for the development of novel anticancer drugs .

Neuroprotective Effects

STK338388 could have neuroprotective effects due to the thiazole ring’s ability to interact with various biological pathways. This application is significant in the study of neurodegenerative diseases and the development of treatments that protect neuronal health .

Anti-inflammatory and Analgesic Properties

The compound’s potential anti-inflammatory and analgesic effects make it a candidate for the development of new pain relief medications. Its mechanism could involve the modulation of inflammatory pathways, providing relief from chronic pain conditions .

Antiviral Research

STK338388 may contribute to antiviral research by forming the basis of compounds that can inhibit viral replication. This application is crucial in the ongoing fight against emerging viral infections and diseases .

Agricultural Chemicals

In agriculture, STK338388 could be used to develop new fungicides and pesticides. Its thiazole core may interact with specific enzymes or receptors in pests and fungi, leading to the development of more effective agricultural chemicals .

Biotechnology and Bioengineering

The compound’s versatile structure allows for its use in biotechnological applications, such as enzyme inhibitors or activators. It could play a role in modifying biochemical pathways for industrial processes .

Environmental Applications

STK338388 might be utilized in environmental science to develop biocides or chemical reaction accelerators. These applications are important for managing environmental pollutants and enhancing biodegradation processes .

Future Directions

Future research could focus on further exploring the biological activities of “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” and related compounds. This could include investigating their potential as therapeutic agents for various pathological conditions . Additionally, further studies could aim to develop new synthetic methods for these compounds .

Mechanism of Action

properties

IUPAC Name

2-(4-oxo-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-3(6)8-4-7-2(9)1-10-4/h1H2,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUEDUFPLPHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303494
Record name STK338388
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine

CAS RN

41812-62-8
Record name NSC158570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK338388
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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